molecular formula C2H2ClN3 B1630318 3-Chloro-1,2,4-triazole CAS No. 6818-99-1

3-Chloro-1,2,4-triazole

Cat. No.: B1630318
CAS No.: 6818-99-1
M. Wt: 103.51 g/mol
InChI Key: QGOUKZPSCTVYLX-UHFFFAOYSA-N
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Description

3-Chloro-1,2,4-triazole is a heterocyclic compound containing a five-membered ring with three nitrogen atoms and one chlorine atom. This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Mechanism of Action

Target of Action:

3-Chloro-1,2,4-triazole is a heterocyclic compound with a unique structure. Its primary targets are often enzymes or receptors within biological systems. Specifically, it interacts with these targets through hydrogen bonding and dipole interactions. One notable example is its interaction with the active site of receptors, where it serves as both a hydrogen bond acceptor and donor . These interactions play a crucial role in determining its pharmacological effects.

Action Environment:

Environmental factors influence its efficacy and stability:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1,2,4-triazole typically involves the chlorination of 1,2,4-triazole. One common method is the reaction of 1,2,4-triazole with thionyl chloride or phosphorus pentachloride under reflux conditions. This reaction results in the substitution of a hydrogen atom with a chlorine atom at the third position of the triazole ring .

Industrial Production Methods: Industrial production of this compound often employs similar chlorination techniques but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloro-1,2,4-triazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Chloro-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .

Properties

IUPAC Name

5-chloro-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H2ClN3/c3-2-4-1-5-6-2/h1H,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOUKZPSCTVYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064480
Record name 3-Chloro-1,2,4-triazole
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Molecular Weight

103.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6818-99-1
Record name 5-Chloro-1H-1,2,4-triazole
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Record name 1H-1,2,4-Triazole, 5-chloro-
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Record name 6818-99-1
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Record name 1H-1,2,4-Triazole, 5-chloro-
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Record name 3-Chloro-1,2,4-triazole
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Record name 3-chloro-1H-1,2,4-triazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: What are the common synthetic approaches to obtain 3-Chloro-1,2,4-triazole derivatives?

A1: Several methods have been employed to synthesize this compound derivatives. One approach involves reacting 3-amino-1,2,4-triazole (1) with arylmethyl halides in the presence of a base, leading to the formation of N-arylmethyl derivatives. [] These derivatives can be further modified, for instance, by substituting the chlorine atom with a methylsulfonyl group, to create a range of 4,5-disubstituted 3-chloro-1,2,4-triazoles and their methylsulfonyl analogs. [] Additionally, reacting this compound (6) directly with arylmethylamines yields 3-arylmethylamino-1,2,4-triazoles. []

Q2: Can this compound derivatives be utilized as potential photoactivatable herbicides?

A2: Yes, certain N-arylmethyl-3-amino-1,2,4-triazole derivatives show promise as photoactivatable herbicides. When exposed to light, particularly in methanol or water-methanol mixtures, these compounds undergo photolysis. [] This process breaks the arylmethyl-C-N bond, generating 3-amino-1,2,4-triazole (1) as a degradation product. [] The ability to degrade upon light exposure makes these derivatives interesting candidates for environmentally friendly herbicide development.

Q3: What insights can Nuclear Quadrupole Resonance (NQR) spectroscopy provide about the structure of this compound derivatives?

A3: Chlorine-35 NQR spectroscopy is a valuable tool for investigating the electronic environment around the chlorine atom in this compound derivatives. This technique has been particularly useful in studying 3(5)-aryl-5(3)-chloro-1,2,4-triazoles. [, ] The data obtained from these spectroscopic studies contributes to a better understanding of the structural features and electronic properties of these compounds.

Q4: How does 1-Methyl-3-chloro-1,2,4-triazole interact with Nickel(II) and Copper(II) halides?

A4: 1-Methyl-3-chloro-1,2,4-triazole acts as a ligand, coordinating with Nickel(II) and Copper(II) halides to form polynuclear complexes. [] Spectroscopic studies, including electronic and vibrational analyses, suggest these complexes are likely polymeric in nature. [] Magnetic studies indicate ferromagnetic exchange interactions between the metal ions within the complex. [] This research demonstrates the potential of 1-Methyl-3-chloro-1,2,4-triazole as a building block for creating coordination polymers with interesting magnetic properties.

Q5: Are there any applications of this compound in heterocyclic synthesis?

A5: Yes, this compound can be utilized in the synthesis of other heterocyclic systems. For instance, it serves as a starting material in the preparation of 1,2,4-triazolo[5,1-b][1,3]benzoxazines. [] This example highlights the versatility of this compound as a building block in organic synthesis.

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